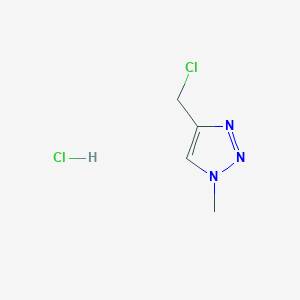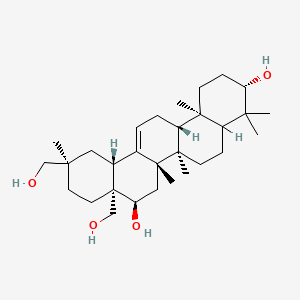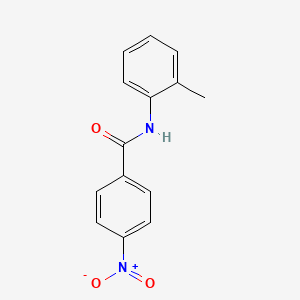
3-methylAzetidine
Descripción general
Descripción
3-Methylazetidine is a four-membered nitrogen-containing heterocycle. It is a derivative of azetidine, where a methyl group is substituted at the third position of the ring. Azetidines are known for their significant ring strain due to the four-membered ring structure, which makes them highly reactive and useful in various chemical reactions. The presence of the nitrogen atom in the ring also imparts unique chemical properties, making this compound an interesting compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylazetidine typically involves the cyclization of suitable precursors. One common method is the nucleophilic substitution reaction of 3-bromo-3-methylazetidine with various nucleophiles. This method provides access to a wide range of 3-functionalized 3-methylazetidines . Another approach involves the use of palladium-catalyzed cross-coupling reactions starting from 3-iodo-azetidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylazetidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The presence of the nitrogen atom makes it susceptible to nucleophilic attack, leading to the formation of various substituted azetidines.
Ring-Opening Reactions: Due to the ring strain, this compound can undergo ring-opening reactions under appropriate conditions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, aryloxides, and amines.
Ring-Opening Reactions: These reactions often require strong acids or bases to facilitate the ring-opening process.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various 3-substituted azetidines, open-chain amines, and other functionalized derivatives .
Aplicaciones Científicas De Investigación
3-Methylazetidine has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive compounds and pharmaceuticals.
Polymer Chemistry: It serves as a monomer for the synthesis of polyamines through ring-opening polymerization.
Catalysis: It is employed in catalytic processes such as Suzuki and Sonogashira couplings.
Material Science: Its unique reactivity makes it useful in the development of new materials and coatings.
Mecanismo De Acción
The mechanism of action of 3-methylazetidine involves its ability to undergo various chemical transformations due to the ring strain and the presence of the nitrogen atom. These properties make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: The parent compound without the methyl substitution.
3-Iodo-azetidine: A precursor used in cross-coupling reactions.
3-Bromo-3-methylazetidine: Another precursor used in nucleophilic substitution reactions.
Uniqueness
3-Methylazetidine is unique due to the presence of the methyl group at the third position, which influences its reactivity and the types of reactions it can undergo. This substitution can also affect the compound’s physical and chemical properties, making it distinct from other azetidine derivatives .
Propiedades
IUPAC Name |
3-methylazetidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-4-2-5-3-4/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHMVKNHGOVITA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
71.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















